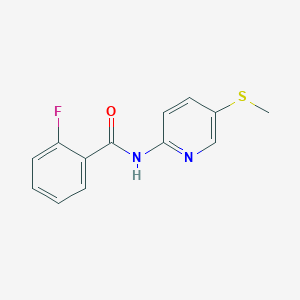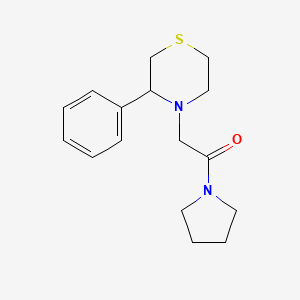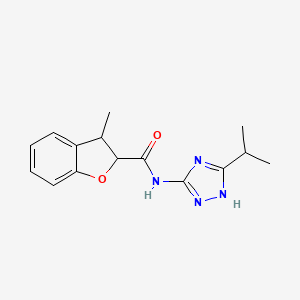![molecular formula C17H18N2OS B7594351 [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone, also known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTM belongs to the class of thiomorpholines, which are a group of heterocyclic compounds that contain a sulfur atom in their ring structure. The unique chemical properties of MPTM make it an attractive candidate for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in tumor invasion and metastasis. Additionally, this compound has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell migration and invasion, and the suppression of angiogenesis (the formation of new blood vessels). These effects are believed to be responsible for the anticancer activity of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone for lab experiments is its high potency and specificity for cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone. One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of this compound in vivo. Another area of research is the identification of new targets and signaling pathways that are involved in the anticancer activity of this compound. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential cancer therapy.
Synthesemethoden
The synthesis of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone involves the reaction of 4-methylbenzenethiol with 4-pyridylmethanone in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield this compound as a white crystalline solid with a melting point of 150-152°C.
Wissenschaftliche Forschungsanwendungen
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer.
Eigenschaften
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-5-7-14(8-6-13)16-12-21-11-10-19(16)17(20)15-4-2-3-9-18-15/h2-9,16H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRXWRQSCLVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)



![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)


![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)

![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)